molecular formula C10H17NO2 B586238 Ethyl 2-cyano-4-methylhexanoate CAS No. 773084-98-3

Ethyl 2-cyano-4-methylhexanoate

Cat. No.: B586238
CAS No.: 773084-98-3
M. Wt: 183.251
InChI Key: LCLZDYIKGLAGBW-UHFFFAOYSA-N
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Description

It is a clear liquid that is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-methylhexanoate can be synthesized through the reaction of ethyl cyanoacetate with 4-methylhexanoic acid under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-methylhexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyano-4-methylhexanoic acid and ethanol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

    Substitution: Common reagents for substitution reactions include nucleophiles like amines or alcohols.

Major Products Formed

    Hydrolysis: 2-cyano-4-methylhexanoic acid and ethanol.

    Substitution: Various cyano-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-4-methylhexanoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is an intermediate in the synthesis of drugs, including sedatives and anticonvulsants.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-methylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of active metabolites . The cyano group can also participate in nucleophilic addition reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Ethyl 2-cyano-4-methylhexanoate can be compared with other esters such as ethyl acetate and methyl butyrate:

    Ethyl Acetate: Commonly used as a solvent, it has a simpler structure and different reactivity compared to this compound.

    Methyl Butyrate: Known for its fruity odor, it is used in flavorings and fragrances, whereas this compound is more specialized for chemical synthesis.

Similar Compounds

    Ethyl Acetate: (C4H8O2)

    Methyl Butyrate: (C5H10O2)

    Ethyl Propionate: (C5H10O2)

    Isopropyl Butyrate: (C7H14O2)

This compound stands out due to its cyano group, which imparts unique reactivity and applications in chemical synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-cyano-4-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-8(3)6-9(7-11)10(12)13-5-2/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLZDYIKGLAGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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